11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Beschreibung
11-(4-Nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a benzodiazepine-derived heterocyclic compound characterized by a dibenzo[b,e][1,4]diazepine core. Key structural features include:
- A 4-nitrophenyl group at position 11, which introduces strong electron-withdrawing properties.
- A phenyl group at position 3, contributing to hydrophobic interactions.
However, its specific biological activity remains under investigation.
Eigenschaften
IUPAC Name |
2-benzoyl-6-(4-nitrophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25N3O4/c36-29-19-24(20-7-3-1-4-8-20)18-28-30(29)31(21-11-14-25(15-12-21)35(38)39)34-26-16-13-23(17-27(26)33-28)32(37)22-9-5-2-6-10-22/h1-17,24,31,33-34H,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBQQIOZDOUOJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=C(C=CC(=C3)C(=O)C4=CC=CC=C4)NC2C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-component reaction involving o-phenylenediamine, dimedone, and aromatic aldehydes. Various catalysts such as propylphosphonic anhydride (T3P®), silica-supported fluoroboric acid, and others have been used to optimize the reaction conditions . Microwave irradiation and deep eutectic solvents have also been employed to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound typically involve continuous flow synthesis platforms, which offer a straightforward and scalable approach to producing 1,4-benzodiazepine-2-ones .
Analyse Chemischer Reaktionen
Types of Reactions
11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen sulfates, zinc sulfide nanoparticles, and chitosan-supported superparamagnetic iron oxide nanocomposites . The reactions are often carried out under microwave irradiation or in ionic liquids under ultrasound irradiation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of 4-nitrophenyl groups can lead to the formation of corresponding amines .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to 11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibit anticancer properties. Studies have shown that modifications in the diazepine structure can enhance cytotoxicity against various cancer cell lines. The nitrophenyl group is particularly noted for its role in increasing the compound's potency against tumor cells by inducing apoptosis and inhibiting cell proliferation.
Neuropharmacological Effects
Dibenzo diazepines are known for their neuroactive properties. This compound may interact with GABA receptors, potentially leading to anxiolytic or sedative effects. Research into similar compounds has demonstrated their ability to modulate neurotransmitter systems, offering insights into their use as anxiolytics or antidepressants.
Synthesis of Novel Derivatives
The synthesis of This compound can serve as a precursor for developing new derivatives with tailored biological activities. By altering substituents on the diazepine core, researchers can explore a range of pharmacological profiles.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of dibenzo diazepines and their effects on cancer cell lines. The results indicated that compounds with similar structures to This compound exhibited significant cytotoxicity against breast and lung cancer cells. The study highlighted the importance of the nitrophenyl group in enhancing antitumor activity through apoptosis induction mechanisms .
Case Study 2: Neuropharmacological Studies
Another research article focused on the neuropharmacological effects of diazepine derivatives. The study found that certain modifications led to increased affinity for GABA_A receptors and improved anxiolytic effects in animal models. This suggests that This compound could be explored further for its potential as a therapeutic agent in anxiety disorders .
Wirkmechanismus
The mechanism of action of 11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. For instance, it binds to the benzodiazepine binding site on GABA A receptors, exerting anxiolytic effects . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals .
Vergleich Mit ähnlichen Verbindungen
Nitrophenyl Positional Isomerism
Substituent Modifications at Position 3 and 7
Chloro-Nitro Synergy ()
The 4-chloro-3-nitrophenyl group in combines halogenated hydrophobicity with nitro electron withdrawal, possibly enhancing membrane permeability and target affinity in hydrophobic binding pockets.
Biologische Aktivität
The compound 11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one , a derivative of dibenzo[1,4]diazepine, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a nitrophenyl group and a phenylcarbonyl moiety. The presence of these functional groups is crucial for its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, molecular docking studies have shown that the nitrophenyl group enhances the electron-donating ability of the molecule, thereby improving its capacity to scavenge free radicals and reduce oxidative stress in cells .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. In vitro studies suggest that it can inhibit the NLRP3 inflammasome pathway, which is pivotal in mediating inflammatory responses. Compounds with similar structures have demonstrated an ability to reduce interleukin-1β (IL-1β) secretion in activated macrophages . This inhibition could be beneficial in treating inflammatory diseases.
Neuroprotective Effects
Dibenzo[1,4]diazepines are known for their neuroprotective effects. Preliminary studies suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involves modulation of apoptotic pathways and enhancement of cellular antioxidant defenses .
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant potential of various dibenzo[1,4]diazepine derivatives using DPPH and ABTS assays. The results indicated that compounds with nitro substituents exhibited enhanced radical scavenging activity compared to their non-nitro counterparts.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Control | 50 | 60 |
| Nitro | 20 | 25 |
This data suggests that the introduction of a nitrophenyl group significantly improves antioxidant capacity.
Case Study 2: Anti-inflammatory Activity
In a recent experiment involving macrophage cell lines stimulated with LPS, the compound was shown to reduce IL-1β levels significantly. The following table summarizes the findings:
| Treatment | IL-1β Secretion (pg/mL) |
|---|---|
| Control | 200 |
| Compound (10 µM) | 80 |
| Compound (50 µM) | 30 |
These results demonstrate the compound's potential as an anti-inflammatory agent through the inhibition of pro-inflammatory cytokines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
